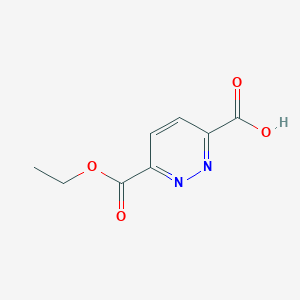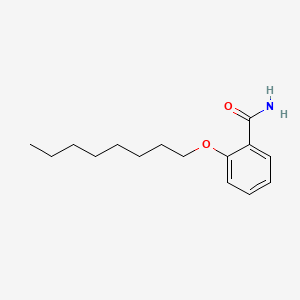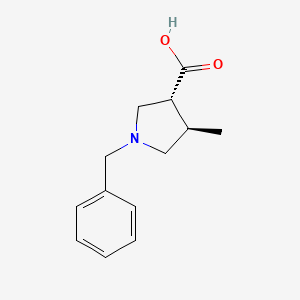
2,4,6-Tribromobenzene-1,3,5-tricarbonitrile
概要
説明
2,4,6-Tribromobenzene-1,3,5-tricarbonitrile: is an organic compound with the molecular formula C9Br3N3 and a molecular weight of 389.83 g/mol . It is a derivative of benzene, where three bromine atoms and three cyano groups are attached to the benzene ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of phthalic acid with bromobenzene under suitable conditions . The reaction typically requires a catalyst and controlled temperature to ensure the selective bromination and subsequent cyano group introduction.
Industrial Production Methods: Industrial production of 2,4,6-tribromobenzene-1,3,5-tricarbonitrile involves large-scale bromination processes using bromine or bromine-containing compounds. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The cyano groups can be reduced to amines under specific conditions using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 2,4,6-trimethoxybenzene-1,3,5-tricarbonitrile.
Reduction Products: 2,4,6-Tribromo-1,3,5-triaminobenzene.
Oxidation Products: Various carboxylic acids or ketones.
科学的研究の応用
2,4,6-Tribromobenzene-1,3,5-tricarbonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 2,4,6-tribromobenzene-1,3,5-tricarbonitrile involves its interaction with various molecular targets. The bromine atoms and cyano groups can participate in different chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Comparison: 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile is unique due to the presence of both bromine atoms and cyano groups, which confer distinct chemical properties and reactivity. Compared to other tribromobenzenes, the tricarbonitrile derivative has enhanced electron-withdrawing effects due to the cyano groups, making it more reactive in certain chemical reactions .
特性
IUPAC Name |
2,4,6-tribromobenzene-1,3,5-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9Br3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQCQELTUDXMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Br)C#N)Br)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3146588.png)
![2-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3146591.png)








![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)


